molecular formula C13H8BrNS B11825556 3-Bromo-2-phenylthieno[3,2-b]pyridine

3-Bromo-2-phenylthieno[3,2-b]pyridine

Cat. No.: B11825556
M. Wt: 290.18 g/mol
InChI Key: AJFVVRHGSVADAZ-UHFFFAOYSA-N
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Description

3-Bromo-2-phenylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-b]pyridine core with a bromine atom at the 3-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-phenylthieno[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 2-phenylthieno[3,2-b]pyridine using bromine (Br2) in dichloromethane (CH2Cl2) at 0°C . Another approach includes the Suzuki cross-coupling reaction of this compound with arylboronic acids in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-phenylthieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2-phenylthieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as Pim-1 kinase, which plays a role in cancer cell proliferation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-phenylthieno[3,2-b]pyridine is unique due to the presence of the bromine atom at the 3-position, which allows for specific chemical modifications and enhances its biological activity. The compound’s structure provides a versatile platform for the development of new therapeutic agents with improved efficacy and selectivity.

Properties

Molecular Formula

C13H8BrNS

Molecular Weight

290.18 g/mol

IUPAC Name

3-bromo-2-phenylthieno[3,2-b]pyridine

InChI

InChI=1S/C13H8BrNS/c14-11-12-10(7-4-8-15-12)16-13(11)9-5-2-1-3-6-9/h1-8H

InChI Key

AJFVVRHGSVADAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(S2)C=CC=N3)Br

Origin of Product

United States

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